2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methylphenyl)acetamide
Description
The compound 2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a pentazatricyclic core with a 4-methoxyphenyl substituent and an N-(3-methylphenyl)acetamide moiety.
Properties
Molecular Formula |
C23H20N6O3 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20N6O3/c1-15-4-3-5-17(12-15)24-21(30)14-29-23(31)27-10-11-28-20(22(27)26-29)13-19(25-28)16-6-8-18(32-2)9-7-16/h3-13H,14H2,1-2H3,(H,24,30) |
InChI Key |
BEEKROFOQITKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pentazatricyclo Structure: This step involves the cyclization of a precursor compound under specific conditions, often using a catalyst to facilitate the formation of the tricyclic structure.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom with a methoxyphenyl group, typically using a reagent such as methoxybenzene in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organometallic compounds.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in various organic reactions.
Biology
Biochemical Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tricyclic Acetamide Derivatives
Key Observations :
- The target compound’s pentazatricyclic core distinguishes it from diazatricyclic (e.g., ) or hexaazatricyclic analogs (e.g., ). Additional nitrogen atoms may enhance hydrogen-bonding capacity, influencing solubility and target binding .
- However, the N-(3-methylphenyl)acetamide moiety introduces steric bulk compared to simpler acetamides like .
Table 2: Physicochemical Properties of Selected Compounds
Key Observations :
- Synthetic yields for complex tricyclic systems (e.g., ) are generally lower (45–60%) than simpler acetamides (>85%) due to multi-step cyclization and purification challenges .
Biological Activity
Overview of the Compound
The compound is a complex organic molecule that likely falls within the category of synthetic pharmaceuticals or bioactive compounds. The presence of multiple functional groups, including aromatic rings and heterocycles, suggests potential interactions with biological systems.
1. Anticancer Activity
Many compounds with similar structural features have been studied for their anticancer properties. The pentazatricyclo structure may exhibit interactions with DNA or proteins involved in cell proliferation. Research has shown that compounds with complex ring systems can inhibit tumor growth by inducing apoptosis in cancer cells.
2. Antimicrobial Properties
Compounds containing methoxyphenyl groups are often evaluated for antimicrobial activity. Such compounds can disrupt bacterial cell membranes or interfere with metabolic pathways, making them candidates for antibiotic development.
3. Enzyme Inhibition
The presence of specific substituents in the compound may allow it to act as an enzyme inhibitor. For example, similar structures have been found to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase, which are involved in inflammatory processes.
4. Neuroprotective Effects
Some derivatives of aromatic amides have shown promise in neuroprotective studies. Their ability to cross the blood-brain barrier and modulate neurotransmitter levels could make them relevant in treating neurodegenerative diseases.
5. Structure-Activity Relationship (SAR) Studies
Understanding how variations in the molecular structure affect biological activity is crucial for drug design. SAR studies on related compounds can provide insights into optimizing efficacy and reducing toxicity.
Case Study 1: Anticancer Activity
A study on a related pentazatricyclo compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance its therapeutic potential.
Case Study 2: Antimicrobial Screening
Research involving methoxyphenyl derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a potential application in treating infections.
Research Findings Summary Table
| Biological Activity | Related Compounds | Findings |
|---|---|---|
| Anticancer | Pentazatricyclo derivatives | Induced apoptosis in cancer cell lines |
| Antimicrobial | Methoxyphenyl compounds | Effective against a range of pathogenic bacteria |
| Enzyme Inhibition | Aromatic amides | Inhibited COX and lipoxygenase |
| Neuroprotective | Aromatic amide derivatives | Modulated neurotransmitter levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
